molecular formula C12H10ClNO4 B2982778 Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate CAS No. 2247103-56-4

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate

Cat. No.: B2982778
CAS No.: 2247103-56-4
M. Wt: 267.67
InChI Key: IAEKVTWLAMEILE-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline compounds can be synthesized using several methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinoline compounds can undergo a variety of chemical reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely applied transition metal-catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate is involved in various synthetic pathways for producing complex molecules with potential biological activities. For instance, it can be obtained through the regioselective methylation of quinoline derivatives, which is crucial for designing and synthesizing combinatorial libraries. This process has been applied in the synthesis of compounds with potential as hepatitis B virus replication inhibitors, demonstrating the molecule's significance in medicinal chemistry (Kovalenko et al., 2020). Moreover, its derivatives have been synthesized through a rhodium-catalyzed oxidative annulation process, showcasing the flexibility of the molecule in chemical syntheses and its relevance in pharmaceutical industry applications (Wang et al., 2018).

Biological Activities and Applications

The molecule and its derivatives exhibit significant biological activities, making them attractive for drug discovery and development. For example, quinoxaline-2-carboxylate derivatives, which can be synthesized from related quinoline molecules, have shown promising in vitro antituberculosis activity. The presence of substituents like chloro, methyl, or methoxy groups in these structures influences their antimicrobial potency, demonstrating the importance of precise chemical modifications in enhancing biological activities (Jaso et al., 2005).

Material Science and Optical Properties

This compound derivatives also find applications in material science, particularly in the synthesis of complexes with unique optical properties. Aluminum and zinc complexes of substituted quinolinols, which can be derived from similar quinoline molecules, have shown enhanced thermal stability and improved processability, alongside exhibiting promising photoluminescence properties. These materials are of interest for potential applications in light-emitting devices (Barberis et al., 2006).

Future Directions

The future directions in the field of quinoline research are vast and promising. The development of new synthetic methods, the discovery of novel quinoline-based drugs, and the exploration of their biological activities are all active areas of research .

Properties

IUPAC Name

methyl 4-chloro-8-methoxy-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-17-7-5-3-4-6-9(13)8(12(16)18-2)11(15)14-10(6)7/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEKVTWLAMEILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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